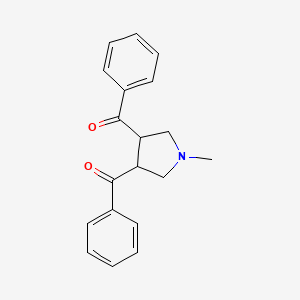

3,4-dibenzoyl-1-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzoyl-1-methylpyrrolidin-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20-12-16(18(21)14-8-4-2-5-9-14)17(13-20)19(22)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXHATMUSYQHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,4 Dibenzoyl 1 Methylpyrrolidine Systems

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 3,4-dibenzoyl-1-methylpyrrolidine is a key site for chemical reactivity. Its tertiary amine nature allows for a range of transformations, including further substitution and the formation of quaternary ammonium (B1175870) salts.

Further Alkylation and Acylation beyond N-Methylation

The nitrogen atom of the N-methylpyrrolidine moiety, being a tertiary amine, can undergo further alkylation and acylation reactions. While the existing methyl group provides some steric hindrance, the nitrogen's lone pair of electrons remains available for nucleophilic attack.

Alkylation can be achieved using various alkylating agents. For instance, reaction with alkyl halides can introduce a second alkyl group, leading to the formation of a quaternary ammonium salt. The reactivity of the alkylating agent and the reaction conditions will influence the efficiency of this process.

Acylation of the pyrrolidine nitrogen is also a feasible transformation. Acylating agents such as acyl chlorides or anhydrides can react with the nitrogen to form an acylated pyrrolidinium (B1226570) species. The presence of the electron-withdrawing benzoyl groups at the C3 and C4 positions may influence the nucleophilicity of the nitrogen, potentially requiring specific catalytic conditions to facilitate the reaction. For example, in related systems, the acylation of N-substituted pyrrolidines has been explored in the context of catalyst development for asymmetric synthesis. mdpi.com

Quaternization Reactions of the N-Methylpyrrolidine Moiety

Quaternization involves the reaction of the tertiary nitrogen atom with an alkylating agent to form a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. This transformation fundamentally alters the electronic and physical properties of the molecule.

The quaternization of N-methylpyrrolidine and its derivatives is a well-established reaction. google.commdpi.com The reaction typically proceeds by treating the N-methylpyrrolidine with an alkyl halide, such as methyl iodide, or other electrophilic species. researchgate.net The resulting quaternary ammonium salt is often a crystalline solid. The rate and success of the quaternization can be influenced by the nature of the alkylating agent, the solvent, and the reaction temperature. google.comresearchgate.net For instance, the quaternization of N-methylpyrrolidine has been achieved with reagents like bromoacetyl chloride in the presence of a base. mdpi.com

In the context of this compound, the formation of the quaternary ammonium salt introduces a permanent positive charge, which can have significant implications for its biological activity and chemical reactivity. The decomposition of N,N-dimethylpyrrolidinium iodide in the presence of a base has been studied, revealing ring-opening reactions as a potential subsequent transformation. lookchem.com

| Reactant | Reagent | Product Type | Reference |

| Dehydroabietylamine | Bromoacetyl chloride / Triethylamine | Bromide intermediate | mdpi.com |

| Bromide intermediate | 1-Methylpyrrolidine (B122478) | Quaternary ammonium salt | mdpi.com |

| N-methylpyrrolidine | Methyl iodide | N,N-dimethylpyrrolidinium iodide | lookchem.com |

Transformations Involving the Benzoyl Carbonyl Groups

The two benzoyl groups attached to the C3 and C4 positions of the pyrrolidine ring are prominent features of the molecule and offer multiple avenues for chemical modification. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles and reducing agents.

Chemoselective Reduction of Carbonyls to Alcohols

The reduction of the benzoyl carbonyl groups to their corresponding secondary alcohols is a significant transformation. Achieving chemoselectivity, where only the carbonyl groups are reduced without affecting other functional groups in the molecule, is a key consideration.

Various reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to alcohols. The choice of reagent and reaction conditions (temperature, solvent) can influence the stereochemical outcome of the reduction, potentially leading to the formation of different diastereomers of the resulting diol. The presence of two adjacent chiral centers at C3 and C4 adds complexity to the stereoselectivity of the reduction.

In related systems, organocatalytic methods have been developed for the chemoselective reductive alkylation of 2-aroylcyclopropanecarbaldehydes, demonstrating the ability to selectively target a formyl group in the presence of a benzoyl ketone. acs.org While not a direct reduction of the benzoyl group, this highlights the potential for achieving chemoselectivity in molecules with multiple carbonyl functionalities.

Nucleophilic Addition Reactions to Benzoyl Ketones

The electrophilic carbon atom of the benzoyl carbonyl group is a prime target for nucleophilic addition reactions. A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions, can add to the carbonyl group. This reaction leads to the formation of a tertiary alcohol after protonation of the resulting alkoxide intermediate.

The Michael addition, a type of nucleophilic addition, is a versatile method for carbon-carbon bond formation. researchgate.net In the context of this compound, this could involve the reaction of a nucleophile with an α,β-unsaturated system that could be generated from the benzoyl group. Pyrrolidine-based catalysts have been utilized in Michael addition reactions, showcasing the role of the pyrrolidine scaffold in facilitating such transformations. researchgate.net

The stereochemistry of the nucleophilic addition is a critical aspect, as the approach of the nucleophile to the prochiral carbonyl carbon can lead to the formation of new stereocenters. The existing stereochemistry of the C3 and C4 carbons of the pyrrolidine ring can influence the facial selectivity of the nucleophilic attack, potentially leading to diastereoselective transformations.

Reactivity of the Pyrrolidine Ring Carbons (C3 and C4)

The C3 and C4 carbons of the pyrrolidine ring, being directly attached to the electron-withdrawing benzoyl groups, exhibit altered reactivity compared to an unsubstituted pyrrolidine. The acidity of the protons at these positions is increased, making them susceptible to deprotonation by a suitable base.

Deprotonation of the C3 or C4 position would generate an enolate intermediate. This enolate can then participate in a variety of reactions, such as alkylation, aldol (B89426) condensation, or Michael addition, allowing for the introduction of new substituents at these positions. The stereochemical outcome of these reactions would be influenced by the existing stereochemistry of the pyrrolidine ring.

Furthermore, the C3-C4 bond itself could be subject to cleavage under certain conditions. For instance, studies on related 3,4-disubstituted pyrrolidines have explored ring-opening reactions. rsc.org In one study, heating trans-3,4-dibenzoyl-1-methylpyrrolidine resulted in a dehydrative ring transformation to form a 4-benzoyl-1,3-dimethyl-2-phenylpyrrole. rsc.org This indicates that under thermal stress, the pyrrolidine ring can undergo significant rearrangement.

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring in this system, being a saturated five-membered nitrogen heterocycle, presents several avenues for chemical modification. Key transformations often target the tertiary amine or the C-N bonds within the ring.

One significant area of transformation involves the cleavage of the C–N bond. While pyrrolidine rings are generally stable due to low ring strain, specific catalytic systems can enable their opening. nih.gov Research on related N-acyl pyrrolidines, such as N-benzoyl-2-methylpyrrolidine, has demonstrated that ring-opening can be achieved through photoredox catalysis in the presence of a Lewis acid. nih.gov This process involves a single-electron transfer to the amide, followed by selective cleavage of the C2–N bond. nih.gov The efficiency of such reactions is influenced by the nature of the N-acyl group; N-benzoyl substituents are effective, whereas N-acetyl or N-trifluoroacetyl groups may not facilitate the reaction. nih.gov

Another potential interconversion is the N-demethylation of the pyrrolidine nitrogen. Under certain alkaline and thermal conditions, degradation of N-methylpyrrolidinium cations can occur via an S_N2 substitution pathway, where a nucleophile (such as hydroxide) attacks the methyl group, leading to methanol (B129727) loss and the formation of a secondary amine. rsc.org This effectively converts the 1-methylpyrrolidine moiety into a pyrrolidine group.

While the benzoyl groups are not directly part of the ring, their carbonyl functionalities are key sites for interconversion. Reduction of the ketone groups to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride would transform the dibenzoyl-pyrrolidine into a di(α-hydroxybenzyl)pyrrolidine derivative. This conversion from ketone to alcohol represents a significant functional group interconversion within the molecule as a whole.

Reactions Involving Aromatic Rings of Benzoyl Moieties

The two benzoyl groups possess aromatic phenyl rings that can undergo electrophilic aromatic substitution. The carbonyl function of the benzoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield 3,3'-disubstituted derivatives on the phenyl rings.

The reactivity of the aroyl group can be influenced by substituents on the aromatic ring itself. Studies on the ring-opening of related N-aroyl pyrrolidines have shown that electron-rich or neutral aroyl substituents are well-suited for certain catalytic reactions, while highly electron-deficient groups (such as a p-cyano substituent) can inhibit the reaction. nih.gov This suggests that the electronic nature of the benzoyl rings in this compound can be modulated to influence reactivity at other parts of the molecule.

Ring Stability and Degradation Pathways of Pyrrolidine Derivatives under Varied Chemical Conditions

The stability of the pyrrolidine ring is a critical factor, particularly in applications where the chemical environment is harsh, such as in alkaline anion exchange membranes (AEMs) for fuel cells. lanl.gov The degradation of N-alkylpyrrolidinium cations, which are structurally related to the protonated form of this compound, has been studied under strong alkaline conditions. rsc.orgnsf.gov

Two primary degradation pathways have been identified for pyrrolidinium cations in the presence of a strong base like potassium hydroxide (B78521):

Hofmann Elimination (E2): The hydroxide ion acts as a base, abstracting a proton from the carbon atom beta to the nitrogen. This leads to the cleavage of a C-N bond and the opening of the pyrrolidine ring to form an alkene. nsf.gov

Nucleophilic Substitution (S_N2): The hydroxide ion acts as a nucleophile, attacking one of the N-alkyl groups. In the case of N-methylpyrrolidinium, the attack typically occurs on the methyl group, resulting in N-demethylation and the formation of methanol and the corresponding secondary amine. rsc.orgnsf.gov

Comparative studies on the alkaline stability of various hetero-cycloaliphatic quaternary ammonium groups have provided quantitative insights. Model compounds were subjected to 1 M NaOH at elevated temperatures, and their stability was assessed. The results indicate that the N-methylpyrrolidinium (QMPY) cation exhibits notable stability, superior to several other heterocyclic structures. rsc.org

The table below summarizes the comparative alkaline stability of different quaternary ammonium model compounds, measured by the loss in hydroxide conductivity after prolonged exposure to alkaline conditions.

| Quaternary Ammonium Compound | Model Abbreviation | Hydroxide Conductivity Loss (24 days in 1 M NaOH at 60 °C) |

| Benzyltrimethylammonium (B79724) | QTMA | 37.7% |

| 1-Methylpyrrolidinium | QMPY | 28.5% |

| 1-Methylpiperidinium | QMPRD | 33.4% |

| 1-Methylimidazolium | QMIDZ | > 37.7% (inferred) |

| N-Methylmorpholinium | QMMPH | > 37.7% (inferred) |

This interactive table is based on data reported for side-chain-type quarternized poly(ether ether ketone)s (QPEEKs). rsc.org

The data clearly demonstrates that the pyrrolidinium-based structure (QPEEK-MPY) retained its conductivity better than the commonly used benzyltrimethylammonium (QPEEK-TMA) and other five- and six-membered heterocyclic cations under these conditions. rsc.org This enhanced stability is attributed to the specific stereoelectronic properties of the saturated ring system. rsc.org In contrast, some aromatic heterocyclic cations, such as imidazolium, can be susceptible to nucleophilic addition at the C2 position, leading to ring-opening and hydrolysis. nsf.gov

Stereochemical Analysis and Conformational Aspects of 3,4 Dibenzoyl 1 Methylpyrrolidine

Elucidation of Relative and Absolute Stereochemistry of Pyrrolidine (B122466) Compounds

The determination of the relative and absolute stereochemistry of polysubstituted pyrrolidines is a critical aspect of their characterization. For 3,4-dibenzoyl-1-methylpyrrolidine, which possesses two stereogenic centers at the C3 and C4 positions, the relative orientation of the two benzoyl groups can be designated as either cis or trans. This relative stereochemistry is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. analis.com.my

In the case of 3,4-disubstituted pyrrolidines, the magnitude of the 3JH3-H4 coupling constant in the 1H NMR spectrum can often distinguish between cis and trans isomers. Generally, a larger coupling constant is indicative of a trans relationship where the protons are in a pseudo-diaxial orientation, while a smaller coupling constant suggests a cis relationship. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons. For a cis isomer, an NOE would be expected between the protons at C3 and C4, whereas for a trans isomer, such a correlation would be absent. analis.com.my

The determination of the absolute stereochemistry (R/S configuration) at each chiral center requires either the use of a chiral derivatizing agent, asymmetric synthesis from a chiral precursor, or single-crystal X-ray crystallography of an enantiomerically pure sample. nih.gov The synthesis of enantiomerically pure pyrrolidines can be achieved through methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org

Table 1: General 1H NMR Parameters for Stereochemical Elucidation of 3,4-Disubstituted Pyrrolidines

| Stereochemical Feature | NMR Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |

| Relative Stereochemistry | 3JH3-H4 Coupling Constant | Smaller value | Larger value |

| Relative Stereochemistry | NOESY Correlation | Present between H3 and H4 | Absent between H3 and H4 |

Conformational Dynamics of the Pyrrolidine Ring System (e.g., pseudorotation)

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve torsional strain. nih.gov The conformational dynamics of the pyrrolidine ring are best described by the concept of pseudorotation, a continuous puckering motion that involves two principal forms: the envelope (or twist) and the half-chair conformations. beilstein-journals.org In this pseudorotational itinerary, the five ring atoms move in a wavelike motion, with one or two atoms deviating from a mean plane.

The specific conformation adopted by a substituted pyrrolidine is influenced by the nature and position of its substituents. acs.org The puckering of the ring can be described by a phase angle of pseudorotation (P) and a maximum puckering amplitude (τm). The phase angle defines which atoms are puckered and in which direction (endo or exo), while the amplitude indicates the degree of puckering. For instance, in proline residues, different puckering modes, often referred to as "UP" and "DOWN" puckers, have been identified in protein structures determined by X-ray crystallography. nih.govresearchgate.netresearchgate.net

The presence of bulky substituents, such as the benzoyl groups in this compound, is expected to significantly influence the conformational landscape of the pyrrolidine ring. These substituents will likely favor conformations that minimize steric interactions, potentially locking the ring into a limited set of preferred puckered states rather than allowing for free pseudorotation.

Table 2: Key Conformations in Pyrrolidine Ring Pseudorotation

| Conformation | Description |

| Envelope (E) | Four of the ring atoms are coplanar, and the fifth atom is out of the plane. |

| Half-Chair (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

Steric and Electronic Influences of Benzoyl and N-Methyl Substituents on Molecular Conformation

The substituents on the pyrrolidine ring play a crucial role in dictating its preferred conformation through a combination of steric and electronic effects. acs.orgresearchgate.net

The two benzoyl groups at the C3 and C4 positions of this compound are sterically demanding. To minimize steric hindrance, these bulky groups will preferentially occupy pseudo-equatorial positions on the pyrrolidine ring. researchgate.net In a trans-isomer, both benzoyl groups can adopt pseudo-equatorial positions, leading to a relatively stable conformation. In a cis-isomer, one benzoyl group would be forced into a more sterically hindered pseudo-axial position, which would be energetically less favorable. This steric strain can lead to a distortion of the pyrrolidine ring from its ideal envelope or half-chair conformations. lumenlearning.com

Diastereomeric and Enantiomeric Relationships within this compound Isomers

Due to the presence of two chiral centers at C3 and C4, this compound can exist as multiple stereoisomers. Specifically, there are two pairs of enantiomers, which are diastereomers of each other.

The two possible relative arrangements of the benzoyl groups give rise to the cis and trans diastereomers.

The trans-isomer has the two benzoyl groups on opposite sides of the pyrrolidine ring. This can exist as a pair of enantiomers: (3R, 4S)-3,4-dibenzoyl-1-methylpyrrolidine and (3S, 4R)-3,4-dibenzoyl-1-methylpyrrolidine.

The cis-isomer has the two benzoyl groups on the same side of the pyrrolidine ring. This can also exist as a pair of enantiomers: (3R, 4R)-3,4-dibenzoyl-1-methylpyrrolidine and (3S, 4S)-3,4-dibenzoyl-1-methylpyrrolidine.

Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and have different physical and chemical properties. researchgate.net Therefore, the cis and trans isomers of this compound are expected to have different melting points, boiling points, solubilities, and NMR spectra. The separation of these diastereomers can typically be achieved by standard chromatographic techniques. The resolution of the enantiomeric pairs would require chiral chromatography or the use of a chiral resolving agent.

Table 3: Possible Stereoisomers of this compound

| Isomer | Configuration at C3 | Configuration at C4 | Relationship |

| trans-1 | R | S | Enantiomer of trans-2 |

| trans-2 | S | R | Enantiomer of trans-1 |

| cis-1 | R | R | Enantiomer of cis-2 |

| cis-2 | S | S | Enantiomer of cis-1 |

Note: The trans isomers are diastereomers of the cis isomers.

Analytical and Spectroscopic Characterization of 3,4 Dibenzoyl 1 Methylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 3,4-dibenzoyl-1-methylpyrrolidine is expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Aromatic Protons: The protons on the two benzoyl groups are the most deshielded due to the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the benzene (B151609) ring. They would typically appear as a complex multiplet in the range of 7.2-8.0 ppm . oregonstate.educhemistrysteps.com

Pyrrolidine (B122466) Ring Protons (H-2, H-5, H-3, H-4): The protons on the pyrrolidine ring would resonate in the upfield region compared to the aromatic protons. The protons at C-2 and C-5 (adjacent to the nitrogen) are expected to appear as multiplets around 2.5-3.5 ppm . The methine protons at C-3 and C-4, being attached to the carbonyl groups, would be further downfield, likely in the range of 3.5-4.5 ppm , also as multiplets due to coupling with adjacent protons.

N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and are not coupled to other protons, thus they would produce a sharp singlet. Based on data for 1-methylpyrrolidine (B122478) and related structures, this signal is expected around 2.3-2.5 ppm . chemicalbook.com

The coupling patterns (spin-spin splitting) provide crucial information about the connectivity. For instance, the protons at C-3 and C-4 would be coupled to each other and to the protons on the adjacent methylene (B1212753) groups (C-2 and C-5), leading to complex splitting that can be analyzed to deduce the relative stereochemistry (cis or trans) of the benzoyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet |

| Pyrrolidine (H-3, H-4) | 3.5 - 4.5 | Multiplet |

| Pyrrolidine (H-2, H-5) | 2.5 - 3.5 | Multiplet |

| N-Methyl (N-CH₃) | 2.3 - 2.5 | Singlet |

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. oregonstate.eduorganicchemistrydata.org

Carbonyl Carbons (C=O): These are the most deshielded carbons in the molecule and are expected to appear at the downfield end of the spectrum, typically in the range of 195-205 ppm . oregonstate.edu

Aromatic Carbons: The carbons of the two phenyl rings will produce several signals in the region of 125-140 ppm . The exact shifts depend on the substitution pattern and electronic effects.

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring are sp³-hybridized and appear at higher field. The C-2 and C-5 carbons, being adjacent to the nitrogen, would resonate around 50-60 ppm . The C-3 and C-4 carbons, substituted with the electron-withdrawing benzoyl groups, would be deshielded relative to a simple pyrrolidine and are expected in the 40-55 ppm range. organicchemistrydata.org

N-Methyl Carbon: The carbon of the N-methyl group is typically found in the upfield region, around 40-45 ppm . chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (Ar-C) | 125 - 140 |

| Pyrrolidine (C-2, C-5) | 50 - 60 |

| Pyrrolidine (C-3, C-4) | 40 - 55 |

| N-Methyl (N-CH₃) | 40 - 45 |

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations from the H-3 and H-4 protons to the carbonyl carbons of the benzoyl groups, confirming their attachment to the pyrrolidine ring. It would also show correlations from the N-methyl protons to the C-2 and C-5 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. It is crucial for determining stereochemistry. For example, in the cis isomer, a NOESY correlation would be expected between the protons at C-3 and C-4, whereas in the trans isomer, this correlation would be absent or very weak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. spectroscopyonline.com

For this compound, the IR spectrum would be dominated by the following characteristic absorption bands:

Carbonyl (C=O) Stretch: The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the two ketone groups. For aromatic ketones, this peak typically appears in the range of 1650-1680 cm⁻¹ . spectroscopyonline.comamazonaws.com The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a saturated ketone. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several medium-to-weak bands in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in

Aliphatic C-H Stretches: The C-H stretching vibrations of the pyrrolidine ring and the N-methyl group would be observed in the region of 2850-2960 cm⁻¹ .

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is typically found in the fingerprint region, between 1100-1250 cm⁻¹ .

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (Aromatic) | C=O Stretch | 1650 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Alkyl Groups | C-H Stretch | 2850 - 2960 | Medium |

| Tertiary Amine | C-N Stretch | 1100 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (molecular formula C₂₀H₂₁NO₂), the molecular weight is 307.39 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 308.4 .

Analysis of the fragmentation pattern under higher energy conditions (e.g., tandem MS or MS/MS) can further confirm the structure. Key expected fragmentation pathways include:

Cleavage of the Benzoyl Group: A common fragmentation for benzoyl compounds is the cleavage of the bond between the carbonyl carbon and the pyrrolidine ring. This would lead to the formation of a benzoyl cation (C₇H₅O⁺ ) at m/z 105 . nih.govacs.org

Loss of a Benzoyl Radical: The molecular ion could lose a benzoyl radical (C₇H₅O•) to give a fragment ion at m/z 202 .

Ring Opening and Cleavage: Fragmentation of the pyrrolidine ring itself can lead to a series of smaller fragment ions, providing further clues about the core structure.

X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, creating a three-dimensional model of the molecule. nih.govbeilstein-journals.org

For this compound, an X-ray crystal structure would unambiguously confirm:

The planarity of the benzoyl groups.

The conformation (puckering) of the five-membered pyrrolidine ring.

The relative stereochemistry of the two benzoyl substituents at the C-3 and C-4 positions. It would definitively distinguish between the cis and trans isomers, which can be challenging to assign solely by NMR without extensive analysis. nih.govbeilstein-journals.org

The successful growth of a suitable single crystal is a prerequisite for this analysis. The resulting crystallographic data serves as the ultimate proof of the compound's three-dimensional structure. beilstein-journals.orgacs.org

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the characterization of synthetic organic compounds. In the context of this compound, HPLC is crucial for two primary objectives: the assessment of chemical purity after synthesis and the separation of its various stereoisomers. The structural complexity of this molecule, featuring two benzoyl groups and a substituted pyrrolidine ring, necessitates robust chromatographic methods to ensure the quality and isomeric integrity of the compound.

Purity Assessment

The determination of purity is a critical step following the synthesis of this compound to quantify the target compound and identify any by-products, unreacted starting materials, or degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. nih.govresearchgate.net In this technique, a nonpolar stationary phase (typically a C18-silica column) is used with a polar mobile phase. The benzoyl groups in the molecule provide strong ultraviolet (UV) absorbance, making UV detection a highly sensitive and suitable method for quantification. researchgate.net

Method development for purity analysis involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Key parameters include the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature. nih.gov An external standard method is typically employed for quantitative analysis, where the peak area of the sample is compared against a calibration curve generated from standards of known concentration. researchgate.net

Table 1: Illustrative HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Chromatograph | Agilent 1260 Infinity II or similar | Standard HPLC system |

| Column | Zorbax SB C-18, 4.6 x 250 mm, 5 µm | Reversed-phase separation |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution for resolving compounds with varying polarities |

| Gradient | 30% B to 95% B over 15 min | To elute both polar and non-polar impurities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Column Temp. | 30 °C | To ensure reproducible retention times |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Detection of benzoyl chromophores |

| Injection Vol. | 10 µL | Standard injection volume |

This table represents a typical starting point for method development. Actual conditions may vary based on the specific impurity profile.

Isomer Separation

The this compound molecule contains two chiral centers at positions 3 and 4 of the pyrrolidine ring. This gives rise to the possibility of multiple stereoisomers, including enantiomeric pairs (e.g., (3R,4R) and (3S,4S)) and diastereomers (e.g., (3R,4R) and (3R,4S)). While diastereomers have different physical properties and can often be separated by standard achiral chromatography, enantiomers have identical properties in an achiral environment and require a chiral environment for separation. csfarmacie.czelementlabsolutions.com

Chiral HPLC is the predominant technique for the analytical and preparative separation of enantiomers. shimadzu.commdpi.com This is most commonly achieved by using a chiral stationary phase (CSP). chromatographyonline.com CSPs create transient, diastereomeric complexes with the individual enantiomers of the analyte, which have different interaction energies, leading to different retention times and thus, separation. csfarmacie.cz

For a molecule like this compound, polysaccharide-based CSPs are often highly effective. elementlabsolutions.com These columns, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad applicability for a range of chiral compounds. hplc.eu The separation can be performed in different modes:

Normal-Phase (NP-HPLC): Uses a nonpolar mobile phase, such as a mixture of hexane (B92381) and isopropanol. This mode often provides excellent selectivity for chiral separations. researchgate.net

Reversed-Phase (RP-HPLC): Uses a polar mobile phase, like acetonitrile/water or methanol (B129727)/water. This is advantageous for compounds that are more soluble in polar solvents. researchgate.net

Polar Organic Mode: Uses a polar organic solvent like methanol or acetonitrile as the mobile phase.

The choice of mobile phase and the specific type of chiral column are critical for achieving baseline resolution of the enantiomers. Screening different columns and mobile phase compositions is a standard part of method development for chiral separations. shimadzu.commdpi.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.com

Table 2: Representative Chromatographic Systems for Chiral Separation of Pyrrolidine Derivatives

| Parameter | System 1 (Normal-Phase) | System 2 (Reversed-Phase) |

| Technique | Chiral NP-HPLC | Chiral RP-HPLC |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP | Amylose tris(3,5-dimethylphenylcarbamate) based CSP |

| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Analyte Type | Suitable for separating diastereomers and enantiomers of benzoylated cyclic amines. researchgate.net | Effective for a broad range of chiral compounds, including those with aromatic groups. csfarmacie.cz |

This table provides examples of systems used for separating chiral compounds structurally related to this compound. The optimal system requires experimental screening.

Mechanistic Investigations of Chemical Reactions Involving 3,4 Dibenzoyl 1 Methylpyrrolidine

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of 3,4-dibenzoyl-1-methylpyrrolidine and its derivatives can be approached through various synthetic strategies, with 1,3-dipolar cycloaddition reactions being a prominent method for constructing the pyrrolidine (B122466) ring. ua.es The elucidation of the reaction pathways for these transformations involves identifying key intermediates and transition states, which dictates the stereochemical outcome of the product.

A plausible and widely utilized pathway for the synthesis of such highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a trans-1,2-dibenzoylethylene (B146848) derivative as the dipolarophile. The azomethine ylide can be generated in situ from the condensation of N-methylglycine (sarcosine) and an aldehyde, such as formaldehyde (B43269).

The reaction pathway can be outlined as follows:

Formation of the Azomethine Ylide: N-methylglycine reacts with an aldehyde to form an intermediate that, upon decarboxylation, generates the azomethine ylide. This ylide is a 1,3-dipole, crucial for the subsequent cycloaddition.

[3+2] Cycloaddition: The azomethine ylide then reacts with a dipolarophile, in this case, a derivative of 1,2-dibenzoylethylene. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of the five-membered pyrrolidine ring. The stereochemistry of the substituents on the pyrrolidine ring is determined during this step.

Stereochemical Control: The facial selectivity of the cycloaddition, which determines the relative stereochemistry of the two benzoyl groups and the substituents from the azomethine ylide, is influenced by steric and electronic factors of both the dipole and the dipolarophile. The use of chiral auxiliaries or catalysts can induce enantioselectivity.

The diastereoselectivity of these cycloaddition reactions is often high, leading to the preferential formation of one diastereomer. This is a critical aspect for the synthesis of biologically active molecules where specific stereoisomers are required. A representative table of diastereoselective synthesis of substituted pyrrolidines, analogous to the formation of this compound, is presented below.

| Entry | Dipolarophile Substituent (R) | Yield (%) | Diastereomeric Ratio (endo:exo) |

|---|---|---|---|

| 1 | Phenyl | 85 | 95:5 |

| 2 | 4-Nitrophenyl | 78 | 97:3 |

| 3 | 4-Methoxyphenyl | 82 | 93:7 |

| 4 | 2-Chlorophenyl | 75 | 90:10 |

Kinetic and Thermodynamic Aspects of Chemical Conversions

The chemical conversions involving this compound are governed by kinetic and thermodynamic principles. These aspects determine the rate at which reactions occur and the relative stability of the products, respectively.

Kinetic Control vs. Thermodynamic Control:

In many reactions involving substituted pyrrolidines, a key consideration is whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: The product that is formed fastest is the major product. This usually corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: The most stable product is the major product. This is favored under conditions that allow for the equilibration of the products, such as higher temperatures or longer reaction times.

For instance, in the deprotonation/reprotonation at the C3 and C4 positions of this compound, different diastereomers can be formed. The initially formed diastereomer might be the kinetic product, which could then isomerize to the more stable thermodynamic product.

Factors Influencing Reaction Rates and Equilibria:

Steric Hindrance: The bulky benzoyl groups at the 3 and 4 positions can significantly influence the approach of reagents, thereby affecting reaction rates.

Solvent Effects: The polarity of the solvent can affect the stability of charged intermediates and transition states, thus altering the kinetics and thermodynamics of the reaction.

Temperature: Higher temperatures generally increase reaction rates and favor the formation of the thermodynamically more stable product.

Below is a hypothetical data table illustrating the kinetic and thermodynamic parameters for a representative isomerization reaction of a 3,4-disubstituted pyrrolidine.

| Parameter | Value (Kinetic Product) | Value (Thermodynamic Product) |

|---|---|---|

| Activation Energy (Ea) | 75 kJ/mol | 90 kJ/mol |

| Rate Constant (k) at 298 K | 1.2 x 10-3 s-1 | 3.5 x 10-4 s-1 |

| Gibbs Free Energy of Formation (ΔG°f) | -120 kJ/mol | -135 kJ/mol |

| Equilibrium Constant (Keq) | 25 (favoring thermodynamic product) |

Role of Specific Catalysts in Pyrrolidine Derivatization (e.g., N-methylpyrrolidine as a catalyst)

Catalysts play a pivotal role in the derivatization of pyrrolidines, enabling reactions to proceed under milder conditions and with higher selectivity. While N-methylpyrrolidine itself is a tertiary amine and generally not used as a primary catalyst in the same way as secondary amines like pyrrolidine, it can act as a non-nucleophilic base or a polar aprotic solvent that can influence reaction outcomes.

N-methylpyrrolidine as a Base/Solvent: In reactions where a non-nucleophilic base is required to deprotonate a substrate without competing in the main reaction, N-methylpyrrolidine can be employed. Its basicity can facilitate the formation of enolates or other nucleophilic species from the starting materials. As a polar aprotic solvent, it can effectively solvate cations and influence the rate and selectivity of ionic reactions.

Catalysis by Pyrrolidine Derivatives: More commonly, derivatives of pyrrolidine, particularly those with a secondary amine, are used as organocatalysts. For example, proline and its derivatives are well-known for their ability to catalyze asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions. These catalysts operate by forming nucleophilic enamines or electrophilic iminium ions with the substrates.

In the context of derivatizing this compound, one could envision reactions at the benzoyl groups, such as nucleophilic additions or reductions. While N-methylpyrrolidine itself would not directly catalyze these transformations, the principles of organocatalysis using other pyrrolidine-based catalysts are highly relevant. For example, a chiral pyrrolidine catalyst could be used to achieve enantioselective reduction of one of the ketone functionalities.

The table below summarizes the potential roles of N-methylpyrrolidine and related catalysts in the derivatization of a functionalized pyrrolidine.

| Compound | Role | Example Reaction | Mechanism of Action |

|---|---|---|---|

| N-Methylpyrrolidine | Non-nucleophilic base/Solvent | Base-mediated epimerization | Deprotonation to form an enolate intermediate. |

| Pyrrolidine | Organocatalyst | Enamine catalysis for α-functionalization | Forms a nucleophilic enamine with a carbonyl compound. |

| (S)-Proline | Chiral Organocatalyst | Asymmetric aldol reaction | Forms a chiral enamine, leading to stereoselective C-C bond formation. |

Applications of 3,4 Dibenzoyl 1 Methylpyrrolidine in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Organic Molecules

The strategic placement of two benzoyl groups on the pyrrolidine (B122466) ring makes 3,4-dibenzoyl-1-methylpyrrolidine a valuable building block. These ketone functionalities serve as reactive handles for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. The pyrrolidine core itself provides a stereochemically rich, non-planar scaffold, which is a desirable feature in medicinal chemistry for exploring three-dimensional pharmacological space. ontosight.ai

The synthesis of this building block is a critical first step for its subsequent use. While specific synthetic pathways to this compound are not extensively detailed in readily available literature, its existence is confirmed through chemical supplier listings and its CAS number, 551921-53-0. bldpharm.com The structure suggests a synthesis could potentially arise from the cycloaddition of an azomethine ylide with a dibenzoylethylene derivative or through the functionalization of a pre-existing pyrrolidine ring. The presence of the N-methyl group provides stability and influences the conformational properties of the ring.

Intermediacy in the Synthesis of Diverse Heterocyclic Frameworks

A significant application of trans-3,4-dibenzoyl-1-methylpyrrolidine is its role as an intermediate in the synthesis of novel heterocyclic systems through ring transformation reactions. rsc.org Research has demonstrated that this compound can undergo a dehydrative ring transformation to yield more complex fused heterocycles. rsc.org

Specifically, the reaction of trans-3,4-dibenzoyl-1-methylpyrrolidine has been shown to produce substituted pyrrolo[2,1-a]isoquinolines. This transformation represents a powerful method for accessing complex nitrogen-containing polycyclic aromatic compounds from a readily accessible pyrrolidine precursor. The reaction likely proceeds through the activation of the benzoyl groups, followed by an intramolecular cyclization and dehydration cascade, leading to the formation of the new, more complex heterocyclic framework. The conditions for such transformations are crucial and dictate the outcome and yield of the final product.

This documented conversion underscores the value of this compound as a key intermediate. The ability to transform a relatively simple pyrrolidine derivative into a polycyclic aromatic system in a single, efficient step is a testament to its synthetic utility.

Table 1: Documented Heterocyclic Transformation

| Starting Material | Reaction Type | Product Class | Ref. |

|---|---|---|---|

| trans-3,4-Dibenzoyl-1-methylpyrrolidine | Dehydrative Ring Transformation | Pyrrolo[2,1-a]isoquinolines | rsc.org |

Contribution to Scaffold Diversity in Synthetic Libraries

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain core structures are known to bind to multiple biological targets. The pyrrolidine ring is considered one such scaffold. ontosight.aibldpharm.com By functionalizing this core, chemists can generate libraries of diverse compounds for high-throughput screening.

While there are no specific reports detailing the inclusion of this compound itself in large-scale synthetic libraries, its structural features make it an ideal candidate for such endeavors. The two benzoyl groups can be independently or simultaneously modified to introduce a wide array of substituents, thereby rapidly generating a library of related molecules with diverse chemical properties. For example, reduction of the ketones to alcohols, conversion to imines, or reactions via the enolates could all be employed to create a multitude of derivatives from this single precursor. The inherent three-dimensionality of the pyrrolidine backbone would further enhance the structural diversity of the resulting library.

Potential in the Development of New Catalytic Systems

There is no direct literature evidence for the use of this compound as a catalyst. However, its structure presents intriguing possibilities for the development of new catalytic systems. The nitrogen atom is a potential catalytic site, and the benzoyl groups could be modified to incorporate other functionalities, such as hydrogen-bond donors or steric bulk, which could influence the selectivity and activity of a potential catalyst. Furthermore, the chiral centers at the 3 and 4 positions could be exploited in asymmetric catalysis. The development of catalysts from this scaffold would likely involve chemical modification to unmask or enhance its catalytic potential, for instance, by reducing the benzoyl groups to chiral diols that could serve as ligands for metal-based catalysts.

Computational and Theoretical Investigations of 3,4 Dibenzoyl 1 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are frequently used to explore the electronic properties of molecules. For other pyrrolidine-based compounds, these calculations have been instrumental in:

Determining Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyzing Frontier Molecular Orbitals: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity, with the energy gap between them indicating chemical stability.

Mapping Molecular Electrostatic Potential (MEP): Identifying electron-rich and electron-poor regions of a molecule to predict sites for electrophilic and nucleophilic attack.

Although no specific data exists for 3,4-dibenzoyl-1-methylpyrrolidine, such calculations would be invaluable in understanding how the benzoyl and methyl substituents influence the electronic environment of the pyrrolidine (B122466) ring.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the movement of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions. For analogous compounds, MD simulations have been used to:

Explore Conformational Landscapes: Identify the different shapes (conformers) a molecule can adopt and the energy barriers between them. The flexibility of the pyrrolidine ring and the orientation of the benzoyl groups would be key areas of interest for this compound.

Simulate Interactions with Solvents: Understand how the molecule behaves in different chemical environments.

Model Interactions with Other Molecules: Predict how the compound might bind to other molecules, which is particularly relevant in materials science and medicinal chemistry contexts.

Without specific studies on this compound, its dynamic behavior remains a subject for future investigation.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For other organic molecules, these predictions have included:

Nuclear Magnetic Resonance (NMR) Spectra: Calculating the chemical shifts of ¹H and ¹³C atoms.

Infrared (IR) and Raman Spectra: Predicting the vibrational frequencies corresponding to different functional groups.

UV-Vis Spectra: Estimating the electronic transitions that give rise to absorption in the ultraviolet and visible regions.

For this compound, in silico spectral predictions would be a valuable tool for confirming its structure and understanding the influence of its substituent groups on its spectroscopic signatures.

Structure-Property Relationship Studies in a Purely Chemical Context

Structure-property relationship studies aim to connect a molecule's chemical structure with its physical and chemical properties. While numerous studies exist for the broader class of pyrrolidines, establishing their roles in various chemical transformations and materials, specific quantitative structure-property relationship (QSPR) models for this compound have not been developed. Such studies would seek to correlate its structural features with properties like:

Boiling point

Solubility

Reactivity in specific chemical reactions

Future research in this area would be beneficial for predicting the behavior of this and related compounds in various chemical applications.

Future Research Directions and Emerging Opportunities for 3,4 Dibenzoyl 1 Methylpyrrolidine Chemistry

Development of Novel and Green Synthetic Methodologies

The demand for sustainable chemical manufacturing necessitates the development of greener synthetic pathways to complex molecules like 3,4-dibenzoyl-1-methylpyrrolidine. Future efforts will likely focus on methodologies that improve efficiency, reduce waste, and eliminate hazardous reagents.

Key Green Synthetic Strategies:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing highly functionalized pyrrolidines in a single, efficient step, adhering to the principles of atom and step economy. nih.govrsc.orgwsu.edursc.org The one-pot synthesis of pyrrolidines through 1,3-dipolar cycloaddition of azomethine ylides is a prime example of a green approach that could be adapted for this target molecule. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as N-methylpyrrolidine itself or proline derivatives, can circumvent the need for toxic and expensive metal catalysts. researchgate.net Supramolecular catalysts like β-cyclodextrin have been successfully used for synthesizing related pyrrolidinone structures in aqueous media, highlighting a promising eco-friendly direction. bohrium.com

Alternative Energy Sources and Solvents: Employing alternative energy sources like microwave irradiation or electrochemical methods can lead to cleaner and more efficient reactions. researchgate.net The exploration of bio-based, recyclable solvents, such as aqueous solutions of gluconic acid, presents another avenue for reducing the environmental impact of synthesis. researchgate.net

Tandem and Cascade Reactions: Designing synthetic routes that involve tandem or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, significantly enhances efficiency. beilstein-journals.orgorganic-chemistry.org

| Methodology | Principle | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High atom economy, reduced waste, and operational simplicity. | nih.govacs.org |

| Organocatalysis | Use of metal-free, small organic molecules to catalyze reactions. | Lower toxicity, reduced cost, and milder reaction conditions. | researchgate.netbohrium.com |

| Electrochemistry | Using electrical current to drive chemical transformations. | High selectivity, mild conditions, and avoidance of stoichiometric chemical oxidants/reductants. | researchgate.net |

| Tandem/Cascade Cyclizations | Multiple bond-forming events occur sequentially in one pot. | Increased molecular complexity from simple precursors in fewer steps. | beilstein-journals.orgorganic-chemistry.org |

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique combination of a pyrrolidine ring and two ketone functionalities in this compound suggests a rich and largely unexplored reactive potential. Future studies could reveal novel chemical transformations, leading to new molecular architectures.

Ring Transformations: The pyrrolidine ring itself can be a substrate for fascinating rearrangements. Research into ring expansion of related systems like vinylaziridines to pyrrolidines mdpi.com or aza-Payne rearrangements of aziridinols suggests that the core of this compound could be manipulated to form different heterocyclic systems. msu.edu A recently discovered transformation involves the selective reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines using a combination of a Lewis acid and photoredox catalysis, opening a new pathway for ring-opening functionalization. acs.org

Reactivity of the Diketone Moiety: The 1,3-diketone-like arrangement of the benzoyl groups is a versatile functional handle. This moiety is known to be a precursor for a wide array of other heterocyclic systems, such as pyrazoles and isoxazoles, through condensation reactions. ijpras.com Exploring these transformations could convert this compound into a diverse library of novel compounds.

Dearomative Cyclizations: Intramolecular reactions involving the benzoyl groups and the pyrrolidine ring could lead to complex, polycyclic structures. Methods like dearomative cyclization, which have been used to create spirocyclic pyrrolidines from related precursors, could be a fruitful area of investigation. bris.ac.uk

Integration into Materials Science and Supramolecular Chemistry (non-biological applications)

Beyond traditional organic chemistry, the structural features of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry.

Supramolecular Assemblies: Pyrrolidine derivatives have been utilized as components in the formation of supramolecular structures. ontosight.ai For instance, benzylpyrrolidine can act as a structure-directing agent in the synthesis of microporous materials. nih.gov The defined stereochemistry and functional groups of this compound could be exploited to direct the assembly of novel host-guest systems or complex molecular architectures. Pyrrolidine-appended calixarenes have been synthesized, demonstrating the utility of this scaffold in building larger supramolecular hosts. d-nb.info

Metal-Organic Frameworks (MOFs) and Chelators: The two benzoyl groups constitute a β-diketone-like motif, which is a classic and highly effective chelating ligand for a variety of metal ions. ijpras.com Research has shown that modifying bio-derived β-diketones can significantly enhance their ability to chelate and extract metal ions like Fe(III), Cr(III), and Ni(II). rsc.org This suggests that this compound could serve as a novel polydentate ligand for constructing functional MOFs, sensors, or specialized metal extraction agents.

Polymer and Materials Science: Nitrogen-containing compounds are integral to various advanced materials. researchgate.net Pyrrolidine derivatives have been noted for their potential inclusion in new polymers. ontosight.ai The rigidity and functionality of this compound could impart unique thermal or photophysical properties to new materials, with potential, though currently unexplored, applications in areas like organic light-emitting diodes (OLEDs) or electronic materials. bldpharm.com

| Application Area | Relevant Structural Feature | Emerging Opportunity | Reference |

|---|---|---|---|

| Supramolecular Chemistry | Defined stereochemistry and H-bond acceptors (carbonyls). | Use as a template or building block for complex, ordered molecular assemblies. | ontosight.ainih.gov |

| Metal Chelation / MOFs | β-Diketone-like arrangement of benzoyl groups. | Development of novel metal extractants, sensors, or functional metal-organic frameworks. | ijpras.comrsc.org |

| Advanced Polymers | Rigid, functionalized heterocyclic scaffold. | Incorporation as a monomer to create polymers with unique thermal or electronic properties. | researchgate.netontosight.ai |

Advanced Characterization Techniques for Detailed Structural Insight

A complete understanding of the structure, stereochemistry, and conformational dynamics of this compound is crucial for unlocking its full potential. While standard techniques are useful, advanced characterization methods will provide deeper insights.

Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining the three-dimensional structure of crystalline compounds. For a molecule with multiple stereocenters like this compound, X-ray crystallography is essential to confirm its precise stereochemical configuration and solid-state conformation. nih.govresearchgate.netbeilstein-journals.org

Solid-State NMR (ssNMR): For non-crystalline samples or to study the molecule in its native solid form, ssNMR is an invaluable tool. rsc.orglongdom.org It provides information about the local environment of each atom within the solid matrix.

NMR Crystallography: An emerging and powerful approach combines experimental ssNMR data with first-principles quantum mechanical calculations (e.g., Density Functional Theory, DFT). rsc.org This synergy can refine crystallographic structures, solve structures from powder diffraction data, and provide exquisitely detailed insight into molecular and intermolecular structure, even in complex or disordered systems.

Advanced 2D NMR Spectroscopy: Beyond routine 1D NMR, sophisticated 2D NMR experiments (like HSQC, HMBC, TOCSY, and NOESY) are critical for the complete and unambiguous assignment of all proton and carbon signals in solution, which is fundamental for confirming the outcomes of synthetic transformations. ipb.pt

Q & A

Basic Research Questions

Q. How can the laboratory synthesis of 3,4-dibenzoyl-1-methylpyrrolidine be optimized to achieve high yields?

- Methodology : The synthesis involves heating 2-fluorobenzaldehyde with dialkylamine and potassium carbonate in DMF at 150°C for 20 hours. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and washing with ammonium chloride. Drying over MgSO₄ and solvent removal under reduced pressure yields a brown oil (93% yield). Key parameters include strict temperature control and stoichiometric ratios of reagents to minimize side products .

- Data : ¹H NMR (DMSO-d₆) peaks at δ 10.01 (s, CNO) and 3.33–3.30 (m, 2C₂H) confirm the pyrrolidine backbone and benzoyl substituents .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology : ¹H NMR is critical for identifying proton environments (e.g., aromatic protons at δ 7.61–6.75 and methyl groups at δ 1.99–1.96). Elemental analysis (N% = 7.5 vs. calculated 7.99) validates purity. Complementary ¹³C NMR or IR spectroscopy can resolve ambiguities in carbonyl or aromatic regions .

Advanced Research Questions

Q. How can impurities in this compound be profiled using HPLC, and what reference standards are applicable?

- Methodology : Use a C18 column with a buffer of ammonium acetate (pH 6.5 adjusted with acetic acid) and a gradient elution of acetonitrile/water. Compare retention times against known impurities (e.g., triazolopyridine derivatives or chlorinated analogs) as listed in pharmacopeial standards .

- Data : Impurity thresholds should align with ICH guidelines, with detection limits ≤0.1% for genotoxic impurities .

Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?

- Methodology : Computational studies (DFT) or isotopic labeling can track electron-deficient carbonyl groups in 1,3-dipolar cycloadditions. For example, glycine methyl ester reacts with formylpyrazoles and maleimides via a stepwise mechanism, where steric hindrance from the benzoyl groups directs regioselectivity .

- Data : Microwave-assisted synthesis (e.g., 150°C, 20 min) enhances reaction efficiency compared to conventional reflux (24 hours), as shown in pyrrolopyrrolizine syntheses .

Q. How do solvent polarity and temperature influence the stability of this compound during multi-step syntheses?

- Methodology : Polar aprotic solvents (DMF, DMSO) stabilize intermediates via hydrogen bonding, while elevated temperatures (>100°C) risk decomposition. Monitor degradation byproducts (e.g., hydrolyzed benzoyl groups) via LC-MS. For example, n-butanol at 0.25 M concentration minimizes side reactions in cyanothioacetamide couplings .

Experimental Design & Data Analysis

Q. What strategies mitigate contradictions in yield reproducibility across synthetic batches?

- Methodology :

- Step 1 : Standardize reagent drying (e.g., molecular sieves for DMF).

- Step 2 : Optimize TLC mobile phases (e.g., hexane/ethyl acetate 3:1) to track unreacted starting materials.

- Step 3 : Statistical DOE (Design of Experiments) identifies critical factors (e.g., heating rate, stirring efficiency) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.